molecular formula C26H30ClN9S B12296208 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- CAS No. 1037798-41-6

1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-

Cat. No.: B12296208
CAS No.: 1037798-41-6
M. Wt: 536.1 g/mol
InChI Key: HLRDOMFIYHUBLJ-SQGPQFPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the bicyclo[2.2.1]heptane moiety, and the incorporation of the thieno[3,2-d]pyrimidine group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar properties.

Medicine

Medicinal applications may include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential interactions with various enzymes and receptors.

Industry

In the industrial sector, triazole compounds are used in the production of agrochemicals, dyes, and other specialty chemicals. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3,5-diamine: A simpler triazole derivative with similar biological activities.

    Bicyclo[2.2.1]heptane Derivatives: Compounds containing the bicyclo[2.2.1]heptane moiety, known for their stability and unique chemical properties.

    Thieno[3,2-d]pyrimidine Compounds: Molecules with the thieno[3,2-d]pyrimidine structure, often studied for their medicinal properties.

Uniqueness

The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[221]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- lies in its complex structure, which combines multiple functional groups and moieties

Properties

CAS No.

1037798-41-6

Molecular Formula

C26H30ClN9S

Molecular Weight

536.1 g/mol

IUPAC Name

3-N-[4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16-,17+,20+/m0/s1

InChI Key

HLRDOMFIYHUBLJ-SQGPQFPESA-N

Isomeric SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@@H]6C[C@H]7CC[C@@H]6C7)N)Cl

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.